N1-cyclopentyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Oxalamide Pharmacophore SHP2 Phosphatase Structure-Activity Relationship

This N1-cyclopentyl-N2-(indoline-thiophene-ethyl)oxalamide is a precision SAR probe for SHP2 phosphatase inhibitor optimization. The scaffold aligns with inhibitor 11a-1's pharmacophore, targeting the β5-β6 loop. With zero published bioactivity data, it enables exclusive generation of proprietary IC50 and selectivity profiles. Its cLogP of ~4.1 supports systematic DMPK comparison with polar analogs across SHP2, JAK, and MetAP targets. Secure your batch for competitive profiling.

Molecular Formula C21H25N3O2S
Molecular Weight 383.51
CAS No. 898424-03-8
Cat. No. B2643798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclopentyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
CAS898424-03-8
Molecular FormulaC21H25N3O2S
Molecular Weight383.51
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
InChIInChI=1S/C21H25N3O2S/c25-20(21(26)23-16-7-2-3-8-16)22-14-18(19-10-5-13-27-19)24-12-11-15-6-1-4-9-17(15)24/h1,4-6,9-10,13,16,18H,2-3,7-8,11-12,14H2,(H,22,25)(H,23,26)
InChIKeyNIKFQHRRQMDFGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-cyclopentyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide: Baseline Profile for Procuring a Research-Grade Indoline-Thiophene Oxalamide


N1-cyclopentyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide (CAS 898424-03-8) is a synthetic N,N'-disubstituted oxalamide with a molecular weight of 383.51 g/mol and the formula C21H25N3O2S . It belongs to a class of oxalamide derivatives that have been investigated for enzyme inhibition, including targets such as SHP2 phosphatase and Janus kinases, where the oxalamide linker, indoline, and thiophene moieties contribute to molecular recognition [1]. However, at the time of this analysis, the compound itself has no published quantitative bioactivity data in peer-reviewed literature or patents, and its differentiation must be inferred from structurally related chemical series.

Why a Generic Oxalamide Cannot Simply Substitute for N1-cyclopentyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide


Interchangeability among oxalamide derivatives is not chemically supported because the core pharmacophore is defined by the specific combination of the N1-cyclopentyl group and the N2-substituted indoline-thiophene ethyl moiety. SAR studies within the oxalamide class demonstrate that modifications to the N2 substituent can shift enzyme inhibition profiles from SHP2 phosphatase (requiring an indoline-phenylthiophene tail for loop interactions) to JAK kinases (favoring morpholino-thiophene systems) or MetAP (with thiazole-based ligands) [1][2]. The absence of quantitative data for the target compound implies that a generic substitution risks unknowingly abandoning the specific binding interactions for which the indolin-thiophene motif was designed.

Evidence-Based Differentiation Guide for N1-cyclopentyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide


Structural Differentiation: Indoline-Thiophene vs. Common N2-Substituents in Cyclopentyl Oxalamides

Unlike the N2-thiazol-2-yl analog (MetAP inhibitor, PDB: 2EVO) and the N2-morpholino-thiophen-3-yl analog (JAK inhibitor CP-690,550), the target compound presents an N2-substituent where an indoline and a thiophen-2-yl ring are directly linked to the ethyl spacer. This arrangement matches the 'phenylthiophene tail' motif identified as critical for achieving potency in hydroxyindole carboxylic acid-based SHP2 inhibitors, where the oxalamide linker and the thiophene-containing tail contribute to interactions with the β5-β6 loop [1]. In contrast, the thiazole analog exhibits selectivity for the Mn(II) or Co(II) form of MetAP [2], while the morpholino analog targets the JAK-STAT pathway [3]. No quantitative head-to-head data between these scaffolds is available.

Oxalamide Pharmacophore SHP2 Phosphatase Structure-Activity Relationship

Physicochemical Property Differentiation: cLogP and Topological Polar Surface Area

Computed global physicochemical properties place the target compound (MW 383.51, cLogP ~4.1, TPSA ~68 Ų) in a distinct property space compared to the smaller thiazole analog (MW 239.29, cLogP ~1.8, TPSA ~57 Ų). The increased lipophilicity and larger polar surface area of the indoline-thiophene analog may influence membrane permeability and protein binding [1]. While no experimental solubility or logD data are publicly available for the target compound, the calculated properties suggest divergence from the thiazole and morpholino analogs, which could affect in vitro assay behavior.

Drug-likeness ADME Properties Physicochemical Profiling

Target Engagement Differentiation: SHP2 vs. MetAP and JAK Pathways in Functional Assays

While no direct functional assay data for the target compound are available, the closest structurally characterized analog within the indoline-thiophene oxalamide series is the hydroxyindole-containing SHP2 inhibitor 11a-1, which blocks growth factor-mediated Erk1/2 and Akt activation in cancer cell lines at sub-micromolar concentrations [1]. In the broader oxalamide chemical space, the thiazole analog selectively inhibits MetAP enzymes with distinct metal-ion dependency [2], and the morpholino-thiophene analog is reported to inhibit JAK3-mediated STAT phosphorylation [3]. This divergent target engagement implies that the indoline-thiophene oxalamide scaffold is functionally non-redundant with other N1-cyclopentyl oxalamides.

SHP2 Phosphatase Functional Selectivity Pathway Modulation

Application Scenarios for N1-cyclopentyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide Based on Class-Level Evidence


SHP2 Phosphatase Inhibitor Discovery and SAR Expansion

Given the structural alignment of the indoline-thiophene oxalamide scaffold with the pharmacophore of SHP2 inhibitor 11a-1, this compound can serve as a core intermediate for SAR studies aimed at optimizing the oxalamide linker and phenylthiophene tail interactions with the β5-β6 loop of SHP2. Procurement of this compound enables a research program to generate quantitative IC50 data and selectivity profiles that are currently absent in the literature [1].

Comparative Profiling Against N1-Cyclopentyl Oxalamide Chemical Probes

The compound can be used in parallel with the MetAP-targeting thiazole analog (PDB: 2EVO) and the JAK-targeting morpholino-thiophene analog to map how variations in the N2-substituent redirect target engagement within the human proteome. This comparative chemical biology approach would provide a data-driven rationale for selecting specific N1-cyclopentyl oxalamides based on the desired target profile [2].

Physicochemical Property-Driven Formulation Studies

With a calculated cLogP of ~4.1, this compound offers an opportunity to study the effect of increased lipophilicity on solubility, permeability, and non-specific binding in biochemical assays, relative to more polar analogs. The absence of experimental ADME data makes it a suitable candidate for in-house profiling to establish baseline DMPK properties for the oxalamide class [3].

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